molecular formula C10H8BrCl2NO B2983979 3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one CAS No. 13228-52-9

3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one

Cat. No.: B2983979
CAS No.: 13228-52-9
M. Wt: 308.98
InChI Key: VUXMKBJIESFMLX-UHFFFAOYSA-N
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Description

3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H8BrCl2NO It is a member of the pyrrolidinone family, which is characterized by a five-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one typically involves the reaction of 3,4-dichlorophenylacetonitrile with bromine in the presence of a base, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azides, thiocyanates, and various substituted amines.

    Oxidation: N-oxides are the primary products.

    Reduction: Amines are the major products formed.

Scientific Research Applications

3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and dichlorophenyl groups play a crucial role in binding to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one
  • 3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2,5-dione
  • 3-Bromo-1-(3,4-dichlorophenyl)pyrrolidine-2-carboxamide

Uniqueness

3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both bromine and dichlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrCl2NO/c11-7-3-4-14(10(7)15)6-1-2-8(12)9(13)5-6/h1-2,5,7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXMKBJIESFMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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